![molecular formula C20H18N4O2S B2640311 N-[5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-3-pyridin-2-ylisothiazol-4-yl]acetamide CAS No. 1251633-38-1](/img/structure/B2640311.png)
N-[5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-3-pyridin-2-ylisothiazol-4-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-[5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-3-pyridin-2-ylisothiazol-4-yl]acetamide” is a chemical compound used in scientific research. It is a part of the 3,4-dihydroisoquinolin-2(1H)-yl compounds, which are used in the treatment of cognitive impairment associated with Parkinson’s disease or schizophrenia .
科学的研究の応用
Analgesic, Antihypoxic, and Antimicrobial Activities
Research indicates that certain derivatives of N-[5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-3-pyridin-2-ylisothiazol-4-yl]acetamide exhibit significant analgesic effects. In a study by (Mikhailovskii et al., 2020), these compounds demonstrated analgesic effects in the hot-plate test, surpassing the effectiveness of metamizole sodium. Additionally, some compounds showed antihypoxic effects and slight antimicrobial activity.
Antibacterial Activity
Another important application is in the field of antibacterial research. A study by (Singh et al., 2010) discusses the synthesis of certain pyridinyl/quinazolinyl derivatives and their screening for antibacterial activity against various bacteria such as S.aureus and E.coli.
Synthesis of Novel Derivatives
The compound's derivatives have been synthesized and characterized for potential applications. For instance, (Nguyen et al., 2022) synthesized new derivatives of this compound, indicating the compound's utility in creating novel chemical entities.
Psychotropic, Anti-Inflammatory, and Cytotoxicity Activities
The compound and its derivatives have also been studied for psychotropic, anti-inflammatory, and cytotoxic activities. A study by (Zablotskaya et al., 2013) highlights that these compounds possess marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and some antimicrobial action.
Alzheimer's Disease Therapy
In the context of Alzheimer's disease, (Umar et al., 2019) described derivatives of the compound as potent inhibitors of acetylcholinesterase and amyloid β aggregation, important for Alzheimer's therapy.
Src Kinase Inhibitory and Anticancer Activities
A study on the Src kinase inhibitory and anticancer activities of N-benzyl-substituted acetamide derivatives, including compounds related to this compound, was conducted by (Fallah-Tafti et al., 2011). These compounds showed inhibition of Src kinase and the potential for anticancer properties.
Analgesic and Anti-Inflammatory Activities
Further analgesic and anti-inflammatory applications were explored by (Yusov et al., 2019) who synthesized related compounds demonstrating significant analgesic and anti-inflammatory effects.
作用機序
特性
IUPAC Name |
N-[5-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-3-pyridin-2-yl-1,2-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-13(25)22-18-17(16-8-4-5-10-21-16)23-27-19(18)20(26)24-11-9-14-6-2-3-7-15(14)12-24/h2-8,10H,9,11-12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETHDILBTXIXPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
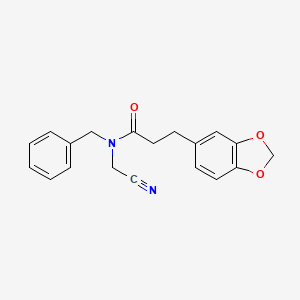


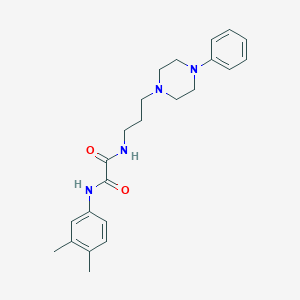
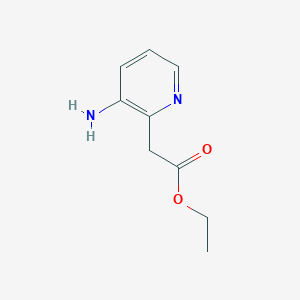
![N4-(2,4-dimethylphenyl)-N6-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2640235.png)
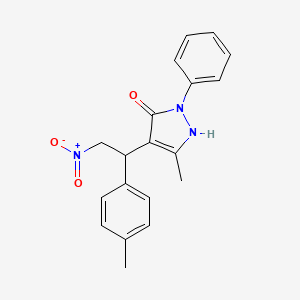
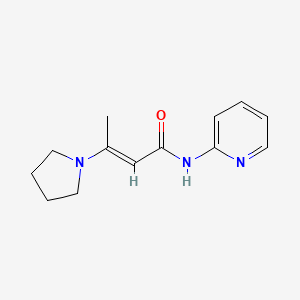
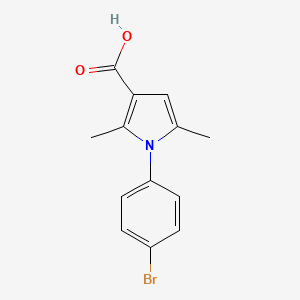
![N-(5-chloro-2-methoxyphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2640245.png)
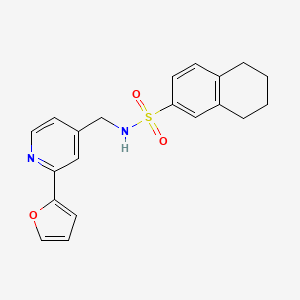
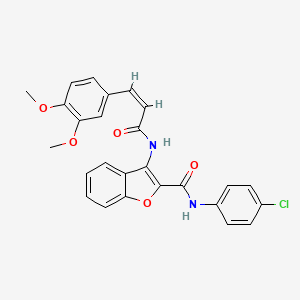
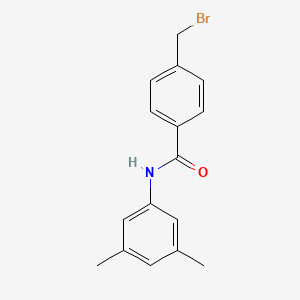
![2-Chloro-N-[6-(2,3-difluorophenoxy)pyridin-3-yl]acetamide](/img/structure/B2640250.png)
